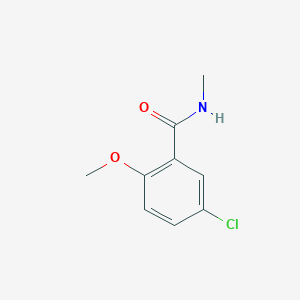

5-chloro-2-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBVSMNWTLFEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group using N-methylamine under suitable reaction conditions. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure 5-chloro-2-methoxy-N-methylbenzamide.

Industrial Production Methods

In industrial settings, the production of 5-chloro-2-methoxy-N-methylbenzamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups or the oxidation state of the molecule.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, sodium hydride, or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

Substitution: Depending on the nucleophile used, products such as 5-methoxy-2-methoxy-N-methylbenzamide or 5-thio-2-methoxy-N-methylbenzamide can be formed.

Oxidation: Oxidation can lead to the formation of 5-chloro-2-methoxybenzoic acid.

Reduction: Reduction can yield 5-chloro-2-methoxy-N-methylbenzylamine.

Hydrolysis: Hydrolysis results in 5-chloro-2-methoxybenzoic acid and N-methylamine.

Scientific Research Applications

5-Chloro-2-methoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural variations, molecular data, and properties of 5-chloro-2-methoxy-N-methylbenzamide and its analogs:

Key Structural and Functional Differences

Substituent Effects on Polarity and Solubility: The sulfamoyl and hydroxyl groups in compound 10 () enhance water solubility via hydrogen bonding, as evidenced by its lower melting point (130–132°C) compared to non-polar analogs. The trifluoroethyl group in introduces strong electron-withdrawing effects, likely improving metabolic stability but reducing aqueous solubility.

Impact on Biological Activity :

- Sulfonamide-containing derivatives (e.g., compound 10 , ) are often associated with enzyme inhibition (e.g., carbonic anhydrase) due to their ability to coordinate metal ions.

- The N-phenylethyl group in increases lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance.

Synthetic Accessibility :

Biological Activity

5-Chloro-2-methoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-2-methoxy-N-methylbenzamide features a chloro group, a methoxy group, and an N-methyl substituent on a benzamide backbone. This unique arrangement contributes to its distinct chemical reactivity and biological activity. The compound's molecular formula is , with a molecular weight of 201.64 g/mol.

The biological activity of 5-chloro-2-methoxy-N-methylbenzamide is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the biphenyl moiety enhances its hydrophobic interactions with protein binding sites, facilitating enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Receptor Modulation

The compound may also modulate receptor activity, influencing signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .

Anti-inflammatory Activity

Studies have shown that 5-chloro-2-methoxy-N-methylbenzamide exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in managing chronic inflammatory conditions.

Anticancer Activity

The compound has demonstrated promising anticancer effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells with IC50 values ranging from 7 to 20 µM . Additionally, it targets specific molecular pathways involved in cancer progression, including angiogenesis inhibition .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, 5-chloro-2-methoxy-N-methylbenzamide was tested for its effects on human monocyte-derived macrophages. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6, key pro-inflammatory cytokines. The compound's IC50 for TNF-alpha inhibition was found to be approximately 15 µM, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with 5-chloro-2-methoxy-N-methylbenzamide resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of 12.41 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics such as doxorubicin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxybenzamide | Lacks N-methyl group | Reduced potency compared to N-methyl derivative |

| 2-Chloro-5-methoxy-N-methylbenzamide | Reversed positions of chloro and methoxy groups | Altered chemical properties affecting activity |

| N-Methoxy-N-methylbenzamide | Lacks chloro group | Significantly different biological behavior |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-methylbenzamide, and how can reaction conditions be optimized for academic research?

- Methodology : The compound is typically synthesized via amidation reactions. A common approach involves coupling 5-chloro-2-methoxybenzoic acid with methylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve reaction efficiency.

- Catalyst tuning : DMAP enhances nucleophilicity of the amine.

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) ensures high purity.

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | DCC/DMAP, DCM, rt | 71–94 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-chloro-2-methoxy-N-methylbenzamide?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbon backbone .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.07).

- Critical Analysis : Discrepancies in NMR shifts may arise from solvent polarity or impurities, necessitating repeated crystallization for purity validation.

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic structure and reactivity of 5-chloro-2-methoxy-N-methylbenzamide?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites (e.g., chloro group’s electron-withdrawing effect) .

- HOMO-LUMO Gaps : Predicts charge-transfer interactions (e.g., ∆E = 4.2 eV for bioactivity correlation) .

Q. What strategies resolve contradictions in biological activity data across studies on benzamide derivatives?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (DMSO as negative, cisplatin as positive) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing methoxy with hydroxy reduces cytotoxicity by 40%) .

- Case Study : In anti-cancer evaluations, IC50 values varied from 12 µM (HeLa) to >50 µM (A549) due to differential expression of target proteins like tubulin .

Q. How can researchers design experiments to probe the metabolic stability of 5-chloro-2-methoxy-N-methylbenzamide in preclinical studies?

- Methodology :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor degradation via LC-MS .

- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at C-5 or glucuronidation).

- Key Consideration : Methoxy groups often slow oxidative metabolism, enhancing half-life compared to non-substituted analogs.

Methodological Guidelines for Data Interpretation

-

Handling Discrepancies in Computational vs. Experimental Data :

-

Optimizing Biological Assays :

- Dose-Response Curves : Use 8–10 concentration points (e.g., 1–100 µM) to ensure accurate IC50 determination .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate runs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.